What is the chemical structure of 6-methoxy-3-Pyridinecarboximidamide
What is the chemical structure of 6-methoxy-3-Pyridinecarboximidamide
An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 6-Methoxy-3-Pyridinecarboximidamide
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, functionalized pyridines serve as indispensable pharmacophores. 6-methoxy-3-Pyridinecarboximidamide (often referred to as 6-methoxynicotinamidine) is a highly versatile building block[1]. Characterized by its dual electronic nature—combining an electron-rich methoxypyridine core with a highly reactive amidine moiety—this compound is a critical intermediate for synthesizing complex heterocycles such as 1,2,4-oxadiazoles, triazoles, and pyrimidines.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural parameters. We will explore the mechanistic rationale behind its synthesis, detail self-validating experimental protocols, and map its downstream synthetic utility.
Molecular Architecture & Physicochemical Profiling
The structural integrity of 6-methoxy-3-Pyridinecarboximidamide is defined by a pyridine ring substituted with a methoxy group at the C6 position and a carboximidamide (amidine) group at the C3 position[1].
The amidine functional group exhibits a unique dual electronic nature. The sp²-hybridized imino nitrogen possesses a lone pair that acts as a strong nucleophile, while the amidine carbon, especially when protonated to form an amidinium ion, acts as a potent electrophile[2]. This amphoteric reactivity is what makes the molecule so valuable in cyclization reactions.
Quantitative Physicochemical Data
Table 1: Physicochemical properties and identifiers for 6-methoxy-3-Pyridinecarboximidamide.
| Property | Value |
| IUPAC Name | 6-methoxypyridine-3-carboximidamide |
| Common Synonyms | 6-methoxy-nicotinamidine |
| Molecular Formula | C₇H₉N₃O |
| Molar Mass (Free Base) | 151.17 g/mol |
| Monoisotopic Mass | 151.07455 Da |
| CAS Number (Free Base) | 736912-54-2 |
| CAS Number (HCl Salt) | 201937-22-6 |
| SMILES String | COC1=NC=C(C=C1)C(=N)N |
Synthetic Methodologies & Mechanistic Pathways
The most robust and scalable method for synthesizing 6-methoxy-3-Pyridinecarboximidamide is via the classic Pinner Reaction , starting from 6-methoxynicotinonitrile[3].
Mechanistic Rationale:
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Electrophilic Activation : The nitrile carbon is inherently a weak electrophile. By bubbling anhydrous HCl gas through the reaction mixture, the nitrile nitrogen is protonated. This significantly lowers the LUMO energy of the nitrile, making the carbon highly susceptible to nucleophilic attack.
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Imidate Formation : Methanol acts as the nucleophile, attacking the activated nitrile carbon to form a methyl imidate hydrochloride intermediate. Causality Check : Strict anhydrous conditions are mandatory here; the presence of water will irreversibly hydrolyze the imidate into a methyl ester, destroying the yield.
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Aminolysis : The imidate is subjected to methanolic ammonia. Ammonia, being a superior nucleophile to methanol, displaces the methoxy group to yield the final amidine[3].
Figure 1: Mechanistic workflow of the Pinner synthesis from nitrile to amidine.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and trustworthiness in the lab, the following protocols incorporate built-in Quality Control (QC) checkpoints.
Protocol A: Step-by-Step Pinner Synthesis
Reagents: 6-methoxynicotinonitrile, Anhydrous Methanol, Anhydrous HCl gas, 7N Ammonia in Methanol, Diethyl Ether.
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Nitrile Dissolution: Dissolve 10.0 g of 6-methoxynicotinonitrile in 100 mL of anhydrous methanol in a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer.
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Acidic Activation: Cool the solution to 0°C using an ice-salt bath. Bubble anhydrous HCl gas through the solution for 2 hours.
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Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ confirms complete conversion to the imidate.
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Intermediate Isolation: Seal the flask and stir at room temperature for 12 hours. Add 150 mL of cold diethyl ether to precipitate the methyl 6-methoxypyridine-3-carboximidate hydrochloride. Filter under a nitrogen atmosphere and wash with ether.
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Aminolysis: Resuspend the isolated imidate in 100 mL of 7N ammonia in methanol. Stir at room temperature for 24 hours.
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Causality Rationale: A large excess of ammonia drives the equilibrium forward, preventing the reverse reaction or side-product formation.
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Purification: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure 6-methoxy-3-Pyridinecarboximidamide hydrochloride as a white crystalline solid.
Protocol B: LC-MS Characterization Workflow
To validate the success of Protocol A, LC-MS analysis must be performed.
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Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
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Self-Validation Checkpoint: A successful synthesis is confirmed by a single, sharp UV peak at 254 nm (indicating >98% purity) and a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 152.1.
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Pharmacological & Synthetic Utility
Beyond its standalone properties, 6-methoxy-3-Pyridinecarboximidamide is a highly sought-after intermediate[4]. The amidine group serves as a proteolytically stable bioisostere for peptide bonds, making it valuable in peptidomimetic drug design[3].
Furthermore, it is heavily utilized in condensation reactions to build complex poly-heterocyclic systems. By reacting the amidine with various electrophiles, chemists can rapidly generate libraries of biologically active compounds.
Figure 2: Downstream synthetic applications of 6-methoxy-3-Pyridinecarboximidamide.
By mastering the handling and reactivity of 6-methoxy-3-Pyridinecarboximidamide, researchers can unlock highly efficient pathways to novel therapeutics, leveraging its predictable yet versatile chemical behavior.
References
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PubChemLite. "6-methoxypyridine-3-carboximidamide hydrochloride (C7H9N3O) - Structural Information." PubChem Database. Available at:[Link]
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Pharmaffiliates. "6-Methoxypyridine-3-carboximidamide hydrochlorid (CAS 201937-22-6)." Pharmaffiliates. Available at: [Link]
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ResearchGate. "Review articles in AMIDINES - Synthetic Utility and Pinner Reactions." ResearchGate. Available at: [Link]
